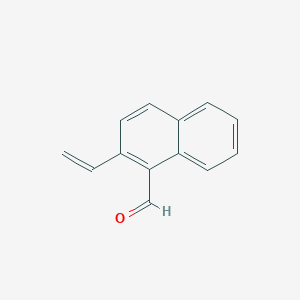

2-Vinyl-1-naphthaldehyde

CAS No.:

Cat. No.: VC18766783

Molecular Formula: C13H10O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10O |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-ethenylnaphthalene-1-carbaldehyde |

| Standard InChI | InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2 |

| Standard InChI Key | QAMVRQIZKGCYOX-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=C(C2=CC=CC=C2C=C1)C=O |

Introduction

Molecular Structure and Properties

Structural Features

The naphthalene core provides a planar, conjugated π-system, while the vinyl and aldehyde groups introduce sites for electrophilic and nucleophilic reactions. Key structural aspects include:

-

Molecular formula: C₁₃H₁₀O

-

Molecular weight: 182.22 g/mol

-

IUPAC name: 2-ethenylnaphthalene-1-carbaldehyde

-

Canonical SMILES: C=CC1=C(C2=CC=CC=C2C=C1)C=O

Table 1: Physical Properties of 2-Vinyl-1-naphthaldehyde

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₀O | |

| Molecular weight | 182.22 g/mol | |

| CAS number | Not publicly listed | |

| Aldehyde group | Position 1 | |

| Vinyl group | Position 2 |

Synthesis and Preparation Methods

Common Synthetic Routes

2-Vinyl-1-naphthaldehyde is typically synthesized via reactions that introduce the aldehyde and vinyl groups onto the naphthalene scaffold. Key methods include:

-

Wittig Reaction: Aldehyde-forming reactions involving triphenylphosphine ylides, which enable selective vinyl group incorporation .

-

Cyclization Reactions: Prins/Friedel-Crafts cascades, where vinyl intermediates undergo acid-catalyzed cyclization to form the naphthalene core .

-

Nucleophilic Substitution: Alkylation or vinylation of naphthalene derivatives followed by oxidation to introduce the aldehyde group .

Table 2: Representative Synthesis Methods

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety participates in classic carbonyl reactions:

-

Condensation: Forms imines with amines (e.g., zwitterionic compounds) .

-

Oxidation: Converts to carboxylic acids under strong oxidizing conditions.

-

Reduction: Yields primary alcohols with NaBH₄ or LiAlH₄.

Vinyl Group Reactivity

The vinyl group enables polymerization, cycloadditions, and electrophilic substitutions:

-

Polymerization: Radical or anionic polymerization to form conjugated polymers .

-

Diels-Alder Reactions: Acts as a dienophile in [4+2] cycloadditions.

-

Hydrohalogenation: Adds HX across the double bond to form halogenated derivatives.

Applications in Research and Industry

Pharmaceutical Precursor

2-Vinyl-1-naphthaldehyde serves as an intermediate for synthesizing bioactive molecules:

-

Barbiturates: Condensation with barbituric acids yields derivatives with potential anticonvulsant properties .

-

Zwitterionic Compounds: Reacts with sulfonamides to form imine-based zwitterions for drug modification .

Material Science

-

Conjugated Polymers: Vinyl bridges enhance coplanarity, improving electron mobility in semiconductors .

-

Optoelectronic Materials: Aldehyde groups enable functionalization for non-linear optical (NLO) applications .

Computational and Spectroscopic Insights

DFT Studies

Density functional theory (DFT) calculations at the M06/6-311G(d,p) level reveal:

-

Electronic Structure: HOMO-LUMO gaps influence reactivity and stability .

-

NBO Analysis: Hyperconjugative interactions stabilize the molecule .

Spectral Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume